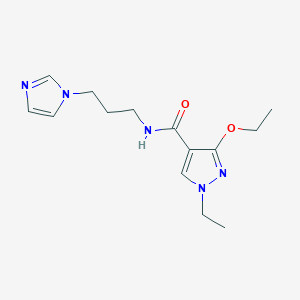
N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H21N5O2 and its molecular weight is 291.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Functionalization Reactions : Research into the functionalization reactions of related pyrazole compounds provides insights into the synthesis of complex molecules, which could have implications for materials science and drug discovery. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diamines highlights the versatility of pyrazole compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Medicinal Chemistry Applications
- DNA-Binding Properties : Pyrrole-imidazole polyamides, chemicals capable of binding specifically to DNA sequences, have shown potential in gene modulation. The study of cellular permeability of these compounds sheds light on their potential therapeutic applications, including targeted gene therapy (Liu & Kodadek, 2009).
- Cytotoxicity of Pyrazole Derivatives : The synthesis of 5-amino-pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxic activity against cancer cells illustrate the potential of pyrazole compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
- Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives reveal their anticonvulsant properties, suggesting their usefulness in developing new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Molecular Biology Applications
- Enhancing Cellular Uptake : Modifications in the structure of Py–Im polyamides, such as the introduction of an aryl group at the turn, significantly enhance their cellular uptake and biological activity, paving the way for their use in molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : The green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their subsequent screening for antimicrobial activity demonstrate the potential of these compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Propriétés
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-19-10-12(14(17-19)21-4-2)13(20)16-6-5-8-18-9-7-15-11-18/h7,9-11H,3-6,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYHRPVLUGNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2783447.png)
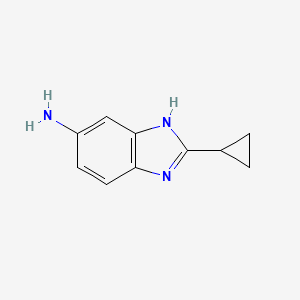

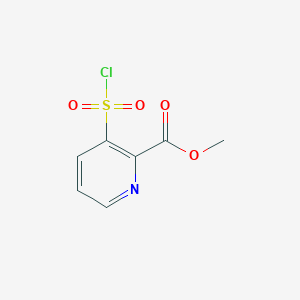
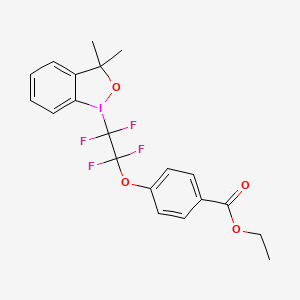
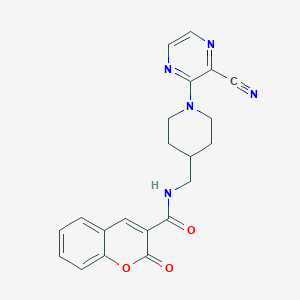
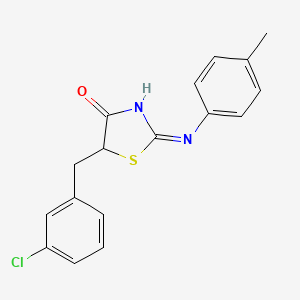

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)
![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)


![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)
